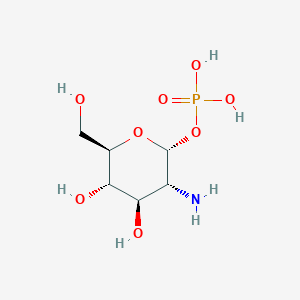

α-D-葡萄糖胺1-磷酸

描述

葡萄糖胺-1-磷酸是一种单糖磷酸酯,这意味着它是一个经过磷酸化的简单糖分子。它是糖胺聚糖生物合成的重要中间体,糖胺聚糖是软骨和其他结缔组织的基本组成部分。该化合物在各种生物过程中起着至关重要的作用,包括软骨的形成和关节健康的维持。

合成路线和反应条件:

化学合成: 葡萄糖胺-1-磷酸可以通过葡萄糖胺的磷酸化合成。该过程通常涉及在受控条件下使用磷酸或磷酸化剂(如氧氯化磷)。

酶促合成: 另一种方法涉及使用酶,例如葡萄糖胺-6-磷酸脱氨酶,它将葡萄糖胺-6-磷酸转化为葡萄糖胺-1-磷酸。

工业生产方法:

微生物发酵: 工业生产通常利用微生物发酵。特定菌株的细菌或真菌被基因改造以大量生产葡萄糖胺-1-磷酸。这种方法对环境友好且成本效益高。

从天然来源提取: 葡萄糖胺-1-磷酸也可以从天然来源(如贝壳类动物的外骨骼)中提取,尽管这种方法不太常见,因为存在潜在的过敏反应和环境问题

反应类型:

氧化: 葡萄糖胺-1-磷酸可以进行氧化反应,其中它被转化为葡萄糖胺酸。

还原: 它可以被还原形成葡萄糖胺。

取代: 磷酸基团可以被其他官能团取代,导致形成各种衍生物。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂通常用作还原剂。

取代反应: 这些反应通常需要酸或碱等催化剂来促进取代过程。

主要产品:

葡萄糖胺酸: 通过氧化形成。

葡萄糖胺: 通过还原形成。

各种衍生物: 通过取代反应形成 .

科学研究应用

葡萄糖胺-1-磷酸在科学研究中具有广泛的应用:

化学: 它被用作合成各种糖胺聚糖和其他复杂碳水化合物的先驱。

生物学: 它在研究涉及糖基化和磷酸化的细胞过程中起着至关重要的作用。

医学: 葡萄糖胺-1-磷酸正在研究其在治疗骨关节炎和其他关节相关疾病方面的潜在治疗效果。

作用机制

葡萄糖胺-1-磷酸主要通过其在糖胺聚糖生物合成中的作用发挥作用。这些分子对于软骨和其他结缔组织的形成和维持至关重要。该化合物作为糖胺聚糖合成的先驱,糖胺聚糖随后被整合到软骨的细胞外基质中。该过程有助于维持关节的结构完整性和功能 .

类似化合物:

葡萄糖胺: 一种简单的氨基糖,是葡萄糖胺-1-磷酸的先驱。

N-乙酰葡萄糖胺: 葡萄糖胺的乙酰化衍生物,更稳定且更容易提取。

葡萄糖胺-6-磷酸: 葡萄糖胺的另一种磷酸化形式,在类似的生物过程中起作用。

独特性: 葡萄糖胺-1-磷酸在其作为糖胺聚糖生物合成中间体的特定作用方面是独特的。与它的对应物不同,它直接参与导致这些基本分子形成的磷酸化过程。这使其成为研究软骨形成和关节健康的重要化合物 .

生化分析

Biochemical Properties

Glucosamine 1-phosphate participates in several biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it acts as a substrate for UDP-GlcNAc pyrophosphorylase, which synthesizes UDP-GlcNAc in the presence of UTP . The interaction between Glucosamine 1-phosphate and these biomolecules is crucial for maintaining the balance of biochemical reactions in the cell.

Cellular Effects

Glucosamine 1-phosphate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a central role in peptidoglycan metabolism, which is the foundation of the bacterial cell wall .

Molecular Mechanism

At the molecular level, Glucosamine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of UDP-GlcNAc, a key building block in peptidoglycan production .

Metabolic Pathways

Glucosamine 1-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. For example, it is a part of the UDP-GlcNAc biosynthesis pathway .

相似化合物的比较

Glucosamine: A simple amino sugar that serves as a precursor for glucosamine 1-Phosphate.

N-Acetylglucosamine: An acetylated derivative of glucosamine that is more stable and easier to extract.

Glucosamine-6-Phosphate: Another phosphorylated form of glucosamine that plays a role in similar biological processes.

Uniqueness: Glucosamine 1-Phosphate is unique in its specific role as an intermediate in the biosynthesis of glycosaminoglycans. Unlike its counterparts, it is directly involved in the phosphorylation process that leads to the formation of these essential molecules. This makes it a critical compound in the study of cartilage formation and joint health .

属性

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175855 | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-75-2 | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

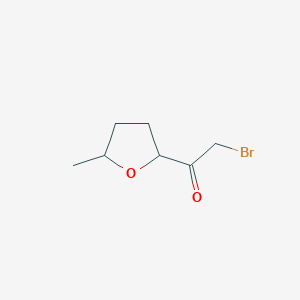

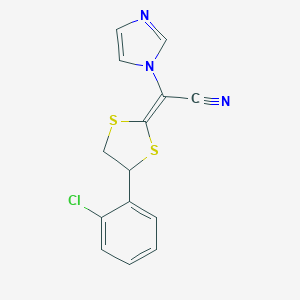

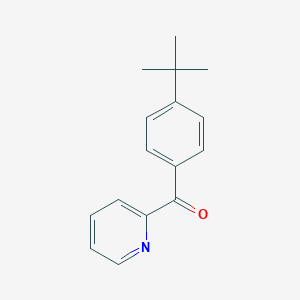

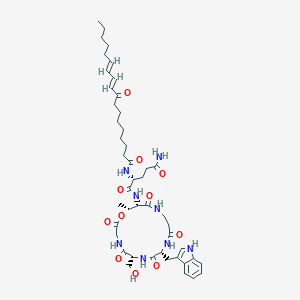

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of glucosamine 1-phosphate in bacterial cells?

A1: Glucosamine 1-phosphate is a crucial precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) [, ]. This nucleotide sugar serves as the building block for peptidoglycan, a major component of the bacterial cell wall, as well as lipopolysaccharides, which are found in the outer membrane of Gram-negative bacteria [, ].

Q2: How is glucosamine 1-phosphate synthesized in bacteria?

A2: Glucosamine 1-phosphate is generated from glucosamine 6-phosphate through the enzymatic activity of phosphoglucosamine mutase (GlmM) []. This enzyme catalyzes the reversible interconversion of these two sugar phosphates.

Q3: What happens to glucosamine 1-phosphate after it is synthesized?

A3: Glucosamine 1-phosphate is further processed by the bifunctional enzyme GlmU [, , , ]. GlmU first catalyzes the acetylation of glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl donor [, , ]. Subsequently, the N-terminal domain of GlmU catalyzes the uridylation of N-acetylglucosamine 1-phosphate, using uridine triphosphate (UTP) as a substrate, to yield UDP-GlcNAc [, , ].

Q4: How is the production of glucosamine 1-phosphate regulated in bacteria?

A5: The glmS gene encodes glucosamine-6-phosphate synthase, the enzyme responsible for glucosamine 6-phosphate synthesis, which is the precursor to glucosamine 1-phosphate. This gene is subject to feedback inhibition by glucosamine-6-phosphate [, ]. This feedback mechanism helps regulate the intracellular concentration of glucosamine 1-phosphate and downstream metabolites.

Q5: Why is glucosamine 1-phosphate metabolism an attractive target for the development of new antibacterial agents?

A6: Both GlmM and GlmU are essential enzymes for bacterial survival, and the biosynthesis pathway for UDP-N-acetylglucosamine is unique to prokaryotes [, , ]. This makes these enzymes, and the metabolic pathway they are involved in, promising targets for the development of novel antibiotics with selective toxicity towards bacteria.

Q6: What is the role of the GlmU enzyme in glucosamine 1-phosphate metabolism?

A7: GlmU is a bifunctional enzyme that catalyzes two crucial steps in the formation of UDP-N-acetylglucosamine from glucosamine 1-phosphate [, , ]. It first acts as an acetyltransferase, transferring an acetyl group from acetyl-CoA to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate [, , ]. GlmU then functions as a uridyltransferase, adding a uridine monophosphate (UMP) group from UTP to N-acetylglucosamine 1-phosphate, producing UDP-GlcNAc [, , ].

Q7: What are the key structural features of Mycobacterium tuberculosis GlmU?

A8: Mycobacterium tuberculosis GlmU (GlmUMtb) exhibits a unique 30-residue extension at its C-terminus, not observed in other bacteria []. Additionally, it possesses a short helix that presents tryptophan-460 for substrate binding, and a distinctive acetyl-CoA binding mode termed the "U conformation", which is different from the "L conformation" observed in non-mycobacterial GlmU structures []. These unique structural features of GlmUMtb can potentially be exploited for designing highly specific inhibitors against this enzyme.

Q8: How does phosphorylation affect GlmU activity?

A9: Studies show that phosphorylation of threonine-418, located near the acetyltransferase active site of GlmUMtb, downregulates its acetyltransferase activity []. This suggests that phosphorylation might play a role in regulating GlmU activity in M. tuberculosis.

Q9: Have any inhibitors of GlmU been identified?

A10: Yes, several studies have identified inhibitors targeting the acetyltransferase activity of GlmU. These include sulfonamide derivatives [] and terreic acid, a secondary metabolite isolated from Aspergillus terreus [].

Q10: What is the molecular formula and weight of glucosamine 1-phosphate?

A10: The molecular formula of glucosamine 1-phosphate is C6H14NO8P. Its molecular weight is 259.14 g/mol.

Q11: Is there any spectroscopic data available for glucosamine 1-phosphate?

A13: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of glucosamine 1-phosphate and its derivatives []. For instance, 1H NMR spectroscopy provided conclusive evidence for the specific cleavage site of a deacylase enzyme acting on lipid IVA, a glucosamine 1-phosphate-containing lipid A precursor [].

Q12: What is Lipid X and what is its significance in understanding lipid A biosynthesis?

A14: Lipid X is a glucosamine 1-phosphate derivative found to accumulate in phosphatidylglycerol-deficient E. coli mutants [, ]. Its structure consists of a glucosamine 1-phosphate molecule with β-hydroxymyristoyl chains attached at the 2 and 3 positions [, ]. The discovery of Lipid X provided crucial insights into the early stages of lipid A biosynthesis and helped establish the minimal structural requirements for the biological activity of lipopolysaccharides [, ].

Q13: Can glucosamine 1-phosphate be used to synthesize non-natural polysaccharides?

A15: Yes, thermostable α-glucan phosphorylase can utilize glucosamine 1-phosphate as a substrate for enzymatic polymerization, leading to the synthesis of non-natural α-(1→4)-linked D-glucosamine polymers [, , , , ]. This enzyme exhibits relaxed substrate specificity and can accommodate glucosamine 1-phosphate in addition to its natural substrate, glucose 1-phosphate.

Q14: What are some examples of non-natural polysaccharides synthesized using glucosamine 1-phosphate?

A16: Examples include α-(1→4)-linked D-glucosamine polymers, often referred to as chitosan stereoisomers [, ]. These polymers can be further chemically modified, for instance by N-acetylation, to obtain chitin stereoisomers [, ].

Q15: What are the potential applications of these non-natural polysaccharides?

A17: These novel materials show promise in various fields. For example, the amphoteric nature of α-glucans containing both glucuronic acid and glucosamine residues allows for the creation of pH-responsive hydrogels [, ]. These hydrogels can potentially be utilized in drug delivery systems or tissue engineering applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)